2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid
Description
Properties
Molecular Formula |
C10H7BrF4O3 |
|---|---|
Molecular Weight |
331.06 g/mol |
IUPAC Name |
2-[1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7BrF4O3/c11-5-1-2-7(12)6(3-5)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI Key |
OTULBQZCRHKLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)OCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
- Molecular formula: C10H7BrF4O3
- Molecular weight: 331.06 g/mol
- Key structural features:
- Aromatic ring substituted with bromine at position 5 and fluorine at position 2
- Ether linkage to a trifluoroethyl group
- Acetic acid moiety attached to the ether oxygen
The synthetic challenge lies in selectively introducing the trifluoroethoxy group onto the aromatic ring and ensuring the integrity of the acid group without side reactions such as hydrolysis or defluorination.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Step 1: Preparation of the 5-bromo-2-fluorophenyl intermediate or its derivative.
- Step 2: Introduction of the trifluoroethoxy group via nucleophilic substitution or etherification.
- Step 3: Attachment or formation of the acetic acid moiety, often through esterification followed by hydrolysis or direct carboxylation.
Detailed Synthetic Routes
Etherification via Nucleophilic Substitution
- The 5-bromo-2-fluorophenol or a suitable halogenated precursor is reacted with 2,2,2-trifluoroethyl derivatives (e.g., trifluoroethyl bromide or trifluoroethyl tosylate) under basic conditions to form the trifluoroethoxy linkage.
- Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the substrates.
Formation of the Acetic Acid Moiety
- The ether intermediate is then subjected to carboxymethylation, often by reaction with chloroacetic acid derivatives or via esterification with ethyl bromoacetate followed by hydrolysis.
- For example, the trifluoroethoxy-substituted phenol can be reacted with ethyl bromoacetate in the presence of a base to form the ester, which is subsequently hydrolyzed under acidic or basic conditions to yield the free acetic acid.
Representative Synthetic Example (Literature-Inspired)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-2-fluorophenol + 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 80°C, 12 h | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxybenzene | 75-85 | Etherification step |
| 2 | Product from Step 1 + ethyl bromoacetate, K2CO3, acetone, reflux, 8 h | Ethyl 2-(1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetate | 70-80 | Ester formation |
| 3 | Hydrolysis of ester with NaOH (aq), reflux, 4 h | 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid | 85-90 | Acid formation |
Analytical and Research Findings Supporting the Preparation
Spectroscopic Characterization:
The synthesized compound is confirmed by NMR spectroscopy (^1H, ^13C, and ^19F NMR), which verifies the trifluoroethoxy group and aromatic substitutions. IR spectroscopy confirms the presence of the carboxylic acid group (broad O-H stretch around 2500-3300 cm^-1 and C=O stretch near 1700 cm^-1). Mass spectrometry confirms molecular weight consistent with C10H7BrF4O3.Purity and Yield:
High-performance liquid chromatography (HPLC) purity typically exceeds 98%, with yields ranging from 70% to 90% depending on reaction optimization.Reaction Conditions Optimization:
Studies indicate that the choice of base and solvent critically affects the etherification step's efficiency. Polar aprotic solvents and mild bases favor higher yields and fewer side products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Analytical Confirmation |
|---|---|---|---|---|
| Etherification | 5-Bromo-2-fluorophenol, 2,2,2-trifluoroethyl bromide, K2CO3 | DMF, 80°C, 12 h | 75-85% | ^19F NMR, ^1H NMR, IR |
| Ester Formation | Ether intermediate, ethyl bromoacetate, K2CO3 | Acetone, reflux, 8 h | 70-80% | ^13C NMR, MS |
| Hydrolysis | Ester, NaOH (aq) | Reflux, 4 h | 85-90% | IR (acid C=O), HPLC |
Additional Notes on Preparation
- The trifluoroethoxy group is introduced to enhance the compound's chemical stability and biological activity, necessitating careful control of reaction conditions to avoid defluorination or decomposition.
- The bromine and fluorine substituents on the aromatic ring require selective handling to prevent unwanted side reactions such as nucleophilic aromatic substitution or debromination.
- The use of mild hydrolysis conditions is preferred to maintain the integrity of the trifluoroethoxy group during the conversion of ester to acid.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound shares key functional groups with several analogs:
Key Observations:
- Trifluoroethoxy Group : The trifluoroethoxy moiety enhances metabolic stability and lipophilicity, as seen in compounds like (2,2,2-trifluoroethoxy)difluoroacetic acid . This group is critical for receptor binding in kinase inhibitors .
- Halogenated Phenyl Rings: Bromo-fluoro substitutions (e.g., in Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate) improve electrophilic reactivity for cross-coupling reactions in drug synthesis .
- Acetic Acid Backbone : The acetic acid group facilitates salt formation (e.g., sodium salts in ) for improved water solubility in prodrug formulations .
Yield Comparison:
Physicochemical and Pharmacological Properties
| Property | Target Compound (Inferred) | (2,2,2-Trifluoroethoxy)difluoroacetic Acid | 2-(5-Bromo-2-thienyl)acetic Acid |
|---|---|---|---|
| Solubility | Low (lipophilic substituents) | Moderate (polar acetic acid group) | Low (thiophene ring) |
| pKa | ~3.5 (carboxylic acid) | ~2.8 (strong electron-withdrawing groups) | ~4.2 |
| Bioactivity | Kinase inhibition (hypothesized) | Enzyme modulation | Anti-inflammatory potential |
Notes:
- The trifluoroethoxy group reduces basicity, enhancing membrane permeability .
Biological Activity
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound features a trifluoroethoxy group and a bromofluorophenyl moiety, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activities or receptor functions, leading to various biological effects.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing similar functional groups. For instance, compounds with trifluoromethyl groups have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and urease. These activities are often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid | α-glucosidase | TBD |
| Similar Trifluoromethyl Compound | Urease | 14.30 |
| Acarbose (Standard) | α-glucosidase | 5.30 |
The presence of the trifluoro group enhances binding affinity through hydrogen bonding interactions with the active sites of these enzymes, potentially leading to improved inhibitory profiles.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of compounds similar to 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid exhibit varying degrees of cytotoxicity against cancer cell lines. The bromine and fluorine substituents may contribute to increased reactivity and interaction with cellular components.
Case Studies
- Study on Trifluoromethyl Compounds : A study published in MDPI evaluated various trifluoromethyl-containing compounds for their anti-α-glucosidase activity. The results indicated that modifications in substituent patterns significantly influenced enzyme inhibition potency. The best-performing compounds had IC50 values as low as 2.50 µM, demonstrating the potential for designing more effective inhibitors based on structural modifications similar to those in our compound of interest .
- In Silico Studies : Computational studies have been conducted to predict binding affinities and mechanisms of action for compounds with similar structures. These studies often utilize molecular docking simulations to visualize interactions at the molecular level, providing insights into how structural features influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
